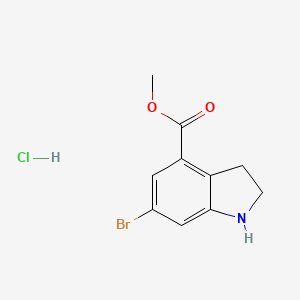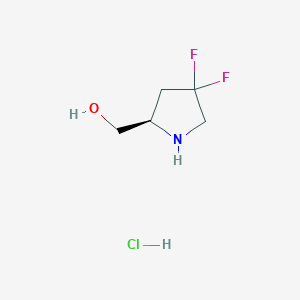
6-氮杂吲哚-4-硼酸频哪醇酯
描述
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine, often referred to as “TMPP”, is a heterocyclic compound composed of a pyrrolo[2,3-c]pyridine core with four tetramethyl-1,3,2-dioxaborolan-2-yl substituents. This compound was first synthesized in 2002 by a team of researchers from the University of Tokyo, and since then, it has become a widely studied compound due to its various applications in scientific research. This article will provide an overview of the synthesis method of TMPP, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
科学研究应用
铃木-宫浦交叉偶联反应
6-氮杂吲哚-4-硼酸频哪醇酯: 是一种在铃木-宫浦交叉偶联反应中起关键作用的试剂,该反应被广泛用于有机合成中形成碳-碳键。 该反应对于构建复杂分子至关重要,包括药物、农用化学品和有机材料 .
原脱硼研究
该化合物用于原脱硼研究,以了解从硼酸酯中去除硼基团的过程。 此类研究对于开发以硼酸酯为中间体的新的合成方法至关重要 .
药物设计和递送
硼酸酯被认为是设计新药和药物递送系统的一种方式。 它们作为硼载体,适合中子俘获治疗,这是一种很有前景的癌症治疗方法 .
立体选择性合成
该化合物在立体选择性合成中发挥作用,其中利用硼酸酯的高对映选择性来创建具有特定立体化学的分子。 这在生物活性化合物的合成中尤为重要 .
自由基-极性交叉反应
它参与自由基-极性交叉反应,这是一种结合自由基和极性机理的化学反应。 这些反应可用于创建复杂的分子结构 .
同系化反应
该化合物用于同系化反应,其中有机分子的碳链延长一个碳原子。 这是有机合成中的一种基本转化 .
官能团转化
官能团转化是该化合物应用的另一个领域。 硼基团可以转化成各种官能团,从而能够合成多种分子 .
不对称氢硼化
作用机制
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
6-Azaindole-4-Boronic Acid Pinacol Ester, like other boronic esters, is involved in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation, where the boron group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 6-Azaindole-4-Boronic Acid Pinacol Ester participates, is a key biochemical pathway. This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic chemistry . The boron moiety in the compound can be converted into a broad range of functional groups, affecting various biochemical pathways .
Pharmacokinetics
It’s known that pinacol boronic esters, in general, are stable, easy to purify, and often commercially available . These properties may influence the bioavailability of 6-Azaindole-4-Boronic Acid Pinacol Ester.
Result of Action
The result of the action of 6-Azaindole-4-Boronic Acid Pinacol Ester is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, which can have various molecular and cellular effects depending on their structure and properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Azaindole-4-Boronic Acid Pinacol Ester. The introduction of the more stable boronic ester moiety, as in 6-azaindole-4-boronic acid pinacol ester, has significantly expanded the scope of boron chemistry . This compound is usually bench-stable, which means it can maintain its stability under normal environmental conditions .
属性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-15-8-11-9(10)5-6-16-11/h5-8,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCGSGGLCPMTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




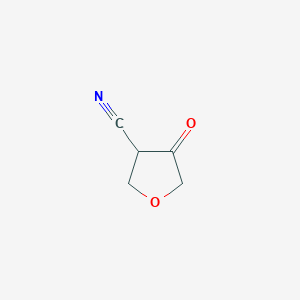

![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)
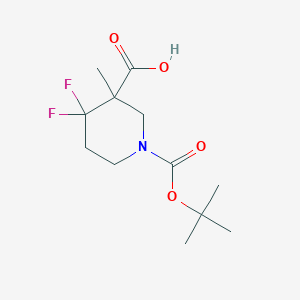

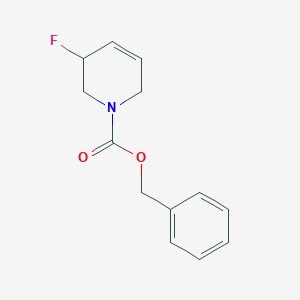
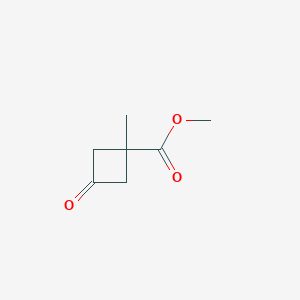
![7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester](/img/structure/B1529598.png)
